Lupinine

概要

説明

準備方法

ルピニンは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、ルピナス植物におけるL-リジンの生合成です . このプロセスでは、リジンは最初にカダベリンに脱炭酸され、次に酸化脱アミノ化されて対応するアルデヒドが形成されます . 工業的な製造方法は、通常、ルピンの種子からのルピニンの抽出、それに続く化合物を単離するための精製プロセスを伴います .

化学反応解析

ルピニンは、アシル化、酸化、還元など、いくつかのタイプの化学反応を受けます . 例えば、トリエチルアミンの存在下で酸クロリドを用いてルピニンをアシル化すると、O-アシル誘導体が生成されます . これらの反応に使用される一般的な試薬には、シンナモイルクロリドとリポ酸クロリドが含まれます . これらの反応から生成される主な生成物は、O-シンナモイルルピニンとO-リポイルルピニンです .

科学研究への応用

ルピニンは、複数の分野でさまざまな科学研究に応用されています。 化学では、他のキノリジジンアルカロイドの合成のための出発物質として役立ちます . 生物学では、ルピニンは、神経伝達に関する意味合いを持つ、アセチルコリン受容体に対する阻害効果について研究されています . 医学では、ルピニンの誘導体が、アセチルコリンエステラーゼ阻害剤としての可能性のある用途について探索されています . さらに、ルピニンは、その毒性により、農業において天然の殺虫剤として使用されます .

化学反応の分析

Lupinine undergoes several types of chemical reactions, including acylation, oxidation, and reduction . For instance, acylation of this compound with acid chlorides in the presence of triethylamine produces O-acyl derivatives . Common reagents used in these reactions include cinnamoyl chloride and lipoic acid chloride . Major products formed from these reactions are O-cinnamoylthis compound and O-lipoylthis compound .

科学的研究の応用

Pharmacological Properties

1. Antiviral Activity

Recent studies have demonstrated the antiviral potential of lupinine derivatives. Specifically, research has shown that certain triazole-containing derivatives of this compound exhibit significant inhibition against influenza viruses (H1N1 and H3N2) through their action as neuraminidase inhibitors. These findings suggest that modifications to the this compound structure can enhance its efficacy as an antiviral agent, paving the way for rational drug design based on plant alkaloids .

2. Anticholinergic Effects

this compound has been identified as a mildly toxic acetylcholinesterase inhibitor, which can lead to anticholinergic effects. Case studies have reported instances of anticholinergic toxidrome following the ingestion of lupin beans, attributed to the presence of this compound and other alkaloids. This highlights the need for careful processing and consumption of lupin seeds to mitigate toxicity risks .

3. Central Nervous System Effects

Research indicates that this compound and related alkaloids produce a non-specific depressant response in the central nervous system (CNS). Studies conducted on animal models have shown that these compounds can influence CNS activity at higher doses, suggesting potential applications in treating neurological disorders .

Agricultural Applications

1. Pest Control

this compound serves as an insect antifeedant, demonstrating effectiveness against mosquito larvae (Culicine species). This property positions this compound as a potential natural pesticide, especially in controlling vectors responsible for transmitting diseases such as malaria and filariasis. Its application in integrated pest management strategies could reduce reliance on synthetic insecticides .

Health and Nutritional Benefits

1. Nutritional Applications

Lupin seeds are rich in proteins (34-44% dry weight), making them a valuable dietary component. The incorporation of lupin proteins into diets has been linked to beneficial effects on lipid metabolism, glucose regulation, and hypertension management. Additionally, these proteins may positively influence gut microbiota and inflammatory processes .

2. Medicinal Uses

Historically, this compound has been utilized in traditional medicine for its purported benefits in treating seizures and other health conditions. Modern research is revisiting these claims, with studies investigating the alkaloid's role in epilepsy treatment through its CNS effects .

Data Summary

作用機序

ルピニンは、主に、シナプス間隙におけるアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼの阻害を通じて作用を発揮します . この酵素を阻害することで、ルピニンはアセチルコリンの濃度を高め、アセチルコリン受容体の活性化を長引かせます . この機序は、神経疾患の治療に使用される他のアセチルコリンエステラーゼ阻害剤と同様です .

類似化合物の比較

ルピニンは、ルパニン、スパルテイン、マルチフロリンなどの化合物を含む、キノリジジンアルカロイドファミリーの一部です . これらの化合物と比較して、ルピニンは、アセチルコリン受容体に対する特定の阻害効果が特徴です . 例えば、ルパニンは、抗不整脈薬としての可能性のある用途についてより一般的に研究されています ,一方スパルテインは、立体選択的合成における用途で知られています . 一方、マルチフロリンは、殺虫特性について研究されています .

類似化合物との比較

Lupinine is part of the quinolizidine alkaloid family, which includes compounds such as lupanine, sparteine, and multiflorine . Compared to these compounds, this compound is unique due to its specific inhibitory effects on acetylcholine receptors . Lupanine, for example, is more commonly studied for its potential use as an antiarrhythmic agent , while sparteine is known for its use in stereoselective synthesis . Multiflorine, on the other hand, has been studied for its insecticidal properties .

生物活性

Lupinine, a quinolizidine alkaloid predominantly found in various species of the Lupinus genus, exhibits a range of biological activities that have garnered interest in both pharmacological and ecological studies. This article delves into the mechanisms, effects, and applications of this compound, supported by data tables and case studies.

This compound is characterized by its nitrogen-containing heterocyclic structure, which resembles the ammonium "head" of acetylcholine, an endogenous agonist at acetylcholine receptors. This structural similarity allows this compound to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The interaction occurs through the protonated amine group of this compound, which binds to the anionic site of AChE, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism results in hyperstimulation of both muscarinic and nicotinic receptors .

Binding Affinity

- Muscarinic Receptors: IC50 = 190 μM

- Nicotinic Receptors: IC50 > 500 μM

Biological Activities

This compound's biological activities can be categorized into several key areas:

1. Insecticidal Properties

This compound has been identified as an effective insect antifeedant, particularly against culicine mosquito larvae. Its insecticidal activity is attributed to its ability to disrupt normal neurophysiological processes in insects by inhibiting AChE .

2. Antiviral Activity

Recent studies have explored this compound derivatives for their potential antiviral properties. For instance, triazole-containing derivatives of this compound demonstrated inhibition of neuraminidase activity in influenza viruses (H1N1 and H3N2), suggesting a promising avenue for antiviral drug development .

| Compound | Neuraminidase Inhibition (%) |

|---|---|

| Derivative 1 | 30% |

| Derivative 2 | 40% |

3. Antimicrobial Effects

This compound exhibits bactericidal properties against various bacterial strains, showcasing its potential as a natural antimicrobial agent. Studies indicate that it can inhibit the growth of specific pathogens, which may be beneficial in developing new antibacterial treatments .

Case Study 1: Insect Antifeedant Activity

A study conducted on the efficacy of this compound against mosquito larvae showed significant mortality rates at varying concentrations. The results indicated that higher concentrations lead to increased larval mortality, establishing this compound as a viable candidate for natural insecticides.

| Concentration (μg/mL) | Mortality Rate (%) |

|---|---|

| 100 | 60 |

| 200 | 85 |

| 500 | 100 |

Case Study 2: Antiviral Potential

In an evaluation of antiviral activity, several this compound derivatives were tested against influenza viruses. The study highlighted that specific modifications to the this compound structure could enhance antiviral efficacy without significant toxicity.

Quantification and Analytical Methods

Recent advancements in analytical techniques have enabled the simultaneous quantification of this compound alongside other alkaloids from Lupinus angustifolius. Techniques such as ultraperformance liquid chromatography (UPLC) have been employed to determine the concentration levels effectively.

| Alkaloid | Retention Time (min) | LOD (mg/kg) | LOQ (mg/kg) |

|---|---|---|---|

| This compound | 2.46 | 1.3 | 3.9 |

| Lupanine | 2.64 | 1.9 | 5.7 |

| Angustifoline | 2.81 | 0.5 | 1.5 |

特性

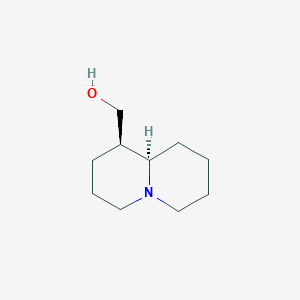

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197565 | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-70-4, 10248-30-3 | |

| Record name | Lupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。